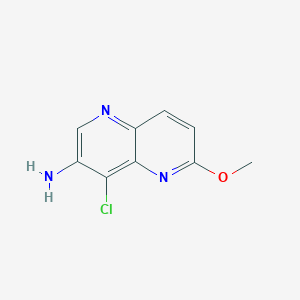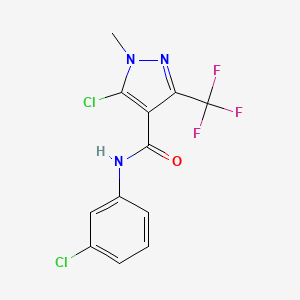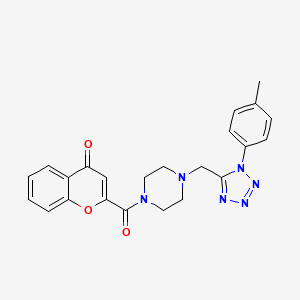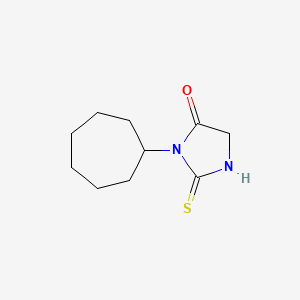
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-6-methoxy-1,5-naphthyridin-3-amine” is a chemical compound with the CAS Number: 915977-08-1. It has a molecular weight of 209.63 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClN3O/c1-14-7-3-2-6-9 (13-7)8 (10)5 (11)4-12-6/h2-4H,11H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Antimalarial Research
4-Chloro-6-methoxy-1,5-naphthyridin-3-amine and its derivatives have been explored in antimalarial research. For example, N4-substituted 1,5-naphthyridin-4-amines, prepared from related compounds, were tested for antimalarial activity against Plasmodium vinckei vinckei in mice. However, these compounds showed no significant antimalarial activity compared to chloroquine or primaquine in preliminary in vivo screening (Barlin & Tan, 1984).
Reactivity and Synthesis Studies
Several studies have focused on the reactivity and synthesis of 1,5-naphthyridin derivatives. Research by Czuba & Woźniak (2010) involved the amination of bromo- and chloro-1,6-naphthyridines, leading to the formation of various isomeric amino derivatives through a mechanism involving addition-elimination (AE) and didehydro-naphthyridine intermediates (Czuba & Woźniak, 2010).
Abele et al. (2014) discussed synthetic routes to fluoronaphthyridines, highlighting methods for introducing fluorine atoms. They noted the significance of the compound 6-methoxy-1,5-naphthyridin-3-amine in their synthesis process, which involved a one-pot diazotation–fluorodediazoniation reaction (Abele et al., 2014).
Titkova et al. (1981) investigated the synthesis and properties of 4-substituted 1,5-naphthyridines, including their IR and UV spectra. This study provided insights into the chemical behavior of these compounds, essential for their application in various fields (Titkova et al., 1981).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that 1,5-naphthyridines, the class of compounds to which it belongs, have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Mode of Action
1,5-naphthyridines are known to react readily with electrophilic or nucleophilic reagents . This suggests that the compound could interact with its targets through similar mechanisms.
Propriétés
IUPAC Name |
4-chloro-6-methoxy-1,5-naphthyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTIILULKFVYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)
![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)


![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)


![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)
![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)

